molecular formula C5H4N2O B2599048 4-Methyl-1,2-oxazole-5-carbonitrile CAS No. 2111388-10-2

4-Methyl-1,2-oxazole-5-carbonitrile

Cat. No. B2599048
CAS RN: 2111388-10-2
M. Wt: 108.1
InChI Key: XWCJMGVRCAXUSA-UHFFFAOYSA-N
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Description

“4-Methyl-1,2-oxazole-5-carbonitrile” is a chemical compound with the linear formula C5H4N2O . It is an important heterocyclic nucleus having a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest for many researchers. For instance, a photochemical three-component reaction has been reported for the construction of complex 2,4,5-trisubstituted oxazoles . Another study highlighted the synthesis of thiophene derivatives, which are a potential class of biologically active compounds .


Molecular Structure Analysis

Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .


Chemical Reactions Analysis

Oxazole derivatives play a pivotal role in various chemical reactions. For instance, the nucleophilic induced fragmentation of the oxazole carboxamide bond has been reported . Another study highlighted the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, as typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

The physical form of “4-Methyl-1,2-oxazole-5-carbonitrile” is liquid . It has a melting point of 60 degrees Celsius and a density of 1.12 .

Scientific Research Applications

Synthesis of Oxazoles

Oxazoles, including 4-Methyl-1,2-oxazole-5-carbonitrile, are an important class of biologically active compounds in pharmaceutical chemistry . They are considered as the main structure of many biologically active compounds . The development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .

Use of Magnetic Nanocomposites as Catalysts

Magnetic nanocomposites have been used as catalysts in the synthesis of various derivatives of oxazoles . The most important feature of magnetic nanocatalysts is their simple separation from the reaction mixture using only an external magnet .

Biological and Medicinal Properties

Oxazoles have been extensively studied for their many biological and pharmacological activities . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Drug Discovery

The presence of an oxazole ring in drugs is often associated with their ability to bind to specific biological targets and exert their therapeutic effects . Some examples of drugs that contain an oxazole ring include oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) .

Herbicidal Activity

In the field of agriculture, oxazole derivatives have been developed to achieve more potent and stable herbicidal activity .

Anti-Biofilm Activities

Newly synthesized oxazole derivatives have been found to interfere with the biofilm formation of Staphylococcus aureus . They inhibit a significant percentage of biofilm at certain concentrations .

Cytotoxic Activities

Some oxazole derivatives have shown weak cytotoxic activity against tested cancer cell lines .

Fungus-Derived Oxazole Derivatives

Oxazole derivatives have been isolated from the plant pathogenic fungus Phoma macrostoma . These compounds have shown antimicrobial activity as well as interference with biofilm formation .

Mechanism of Action

Oxazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .

Safety and Hazards

The safety information for “4-Methyl-1,2-oxazole-5-carbonitrile” includes hazard statements H226;H302+H312+H332;H335 and precautionary statements P260;P271;P280 . It is recommended to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Therefore, the synthesis of various oxazole derivatives and screening them for their various biological activities is a promising area of research .

properties

IUPAC Name

4-methyl-1,2-oxazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c1-4-3-7-8-5(4)2-6/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCJMGVRCAXUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2-oxazole-5-carbonitrile

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